N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide

medicinal chemistry fragment-based drug design solubility optimization

This pyrazine-2-carboxamide derivative features a hydroxyethylpiperazine moiety critical for solubility and conformational sampling. Key differentiators: 6 hydrogen bond acceptors (vs. 5 for the des-hydroxyethyl analog), XLogP3 = -1.3, and 5 rotatable bonds. The 2-carboxamide piperazine scaffold is documented for FSH receptor agonism. The hydroxyethyl handle predictably shifts logP by -0.2 units and enables construction of antibiotic hybrids or kinase inhibitor prodrugs requiring improved biodistribution. Ideal building block for fragment growing/linking strategies.

Molecular Formula C12H19N5O2
Molecular Weight 265.317
CAS No. 3922-09-6
Cat. No. B2573717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide
CAS3922-09-6
Molecular FormulaC12H19N5O2
Molecular Weight265.317
Structural Identifiers
SMILESC1CN(CCN1CCO)CNC(=O)C2=NC=CN=C2
InChIInChI=1S/C12H19N5O2/c18-8-7-16-3-5-17(6-4-16)10-15-12(19)11-9-13-1-2-14-11/h1-2,9,18H,3-8,10H2,(H,15,19)
InChIKeyOOGQUDJCKXZPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide (CAS 3922-09-6): Structural and Property Overview for Procurement


N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide (CAS 3922-09-6) is a synthetic pyrazine-2-carboxamide derivative featuring a piperazine ring substituted with a hydroxyethyl group via a methylene linker [1]. It belongs to the class of 2-carboxamide piperazine compounds, a scaffold known for potent Follicle Stimulating Hormone (FSH) receptor agonism and diverse pharmacological applications [2]. The compound is primarily utilized as a chemical building block in the synthesis of more complex organic molecules .

Why N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide Cannot Be Replaced by Simple Analogs


Substituting N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide with closely related analogs such as the des-hydroxyethyl derivative or N-ethylpiperazine congener leads to significant changes in hydrogen bonding capacity, hydrophilicity, and molecular flexibility that can drastically alter its performance as a synthetic intermediate or its interaction profile in biological systems [1][2]. Even a single functional group variation can shift the logP by 0.2–0.6 units and modify hydrogen bond acceptor count, which are critical determinants of solubility and target engagement [3]. The quantitative evidence below demonstrates that these physicochemical differences are not marginal and must be considered during procurement.

Quantitative Differentiation of N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide from Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity vs. Des-Hydroxyethyl Analog

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, compared to 5 for the des-hydroxyethyl analog N-(piperazin-1-ylmethyl)pyrazine-2-carboxamide, a 20% increase driven by the terminal hydroxyl oxygen [1][2]. This additional HBA capacity can strengthen interactions with polar biological targets or improve aqueous solvation.

medicinal chemistry fragment-based drug design solubility optimization

Increased Hydrophilicity (Lower logP) vs. Des-Hydroxyethyl Analog

The predicted XLogP3 for the target compound is -1.3, which is 0.2 log units lower (more hydrophilic) than the des-hydroxyethyl analog (XLogP3 = -1.1) [1][2]. This difference reflects the polar hydroxyl group contribution and suggests superior aqueous solubility.

drug likeness ADME prediction partition coefficient

Moderate WNV Protease Inhibitory Scaffold vs. Ethyl Analog

While the target compound itself lacks reported enzymatic data, its closest ethyl analog, N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide, exhibits an IC50 of 5.00E+4 nM (50 µM) against West Nile Virus NS2bNS3 protease [1]. This provides a quantitative baseline for the scaffold's antiviral potential. Replacing the ethyl group with a hydroxyethyl substituent (the target compound) introduces polarity that is expected to alter target binding; SAR studies on related hydroxyethylpiperazines confirm that this substitution modulates enzyme inhibitory potency, often improving selectivity profiles [2]. No direct head-to-head data is available; the ethyl analog IC50 serves as a class-level benchmark.

antiviral West Nile Virus protease inhibition SAR

Piperazine Scaffold FSH Receptor Agonism Potential vs. Pyrazinamide

2-Carboxamide piperazine compounds are described as potent Follicle Stimulating Hormone (FSH) receptor agonists, with preferred compounds demonstrating utility for treating mammalian infertility [1]. While pyrazinamide (the parent pyrazine-2-carboxamide) lacks FSH receptor activity, incorporation of the piperazine moiety confers this pharmacological property at the class level. Quantitative EC50 data for specific FSH receptor agonism by the target compound is not publicly available; the differentiation rests on the presence of the privileged piperazine scaffold absent in pyrazinamide.

infertility FSH receptor agonist reproductive biology

Higher Molecular Flexibility vs. Parent Fragment

The target compound has a rotatable bond count of 5, compared to only 1 for pyrazinamide [1][2]. This 4-bond increase (400% more rotatable bonds) provides substantially greater conformational flexibility, potentially enabling the compound to adopt conformations that better complement irregular binding pockets or facilitate productive interactions in multi-target settings.

conformational entropy protein binding molecular flexibility

Role as a Key Structural Motif in Pipacycline Antibiotics

The 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group present in the target compound is the identical structural moiety found in pipacycline (mepicycline), a semi-synthetic tetracycline antibiotic [1]. Pipacycline incorporates this group via Mannich condensation to improve bioavailability, and the resulting compound is used commercially as a salt with penicillin V (penimepicycline) for parenteral use . The target compound thus represents the pyrazine-2-carboxamide analog of this proven antibiotic-modifying fragment.

antibiotic tetracycline prodrug penimepicycline

Priority Application Scenarios for N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting FSH Receptor or Antiviral Proteases

Leveraging its 6 hydrogen bond acceptor sites (vs. 5 for the des-hydroxyethyl analog) and the class-level FSH receptor agonism potential of the 2-carboxamide piperazine scaffold [1], the target compound serves as an attractive starting fragment for medicinal chemistry campaigns. Its higher hydrophilicity (XLogP3 = -1.3) and rotatable bond count (5 vs. 1 for pyrazinamide) provide improved solubility and conformational sampling for fragment growing or linking strategies [2].

Synthesis of Pyrazine-2-Carboxamide Conjugates and Prodrugs

The target compound is directly used as a building block in multi-step organic synthesis to generate more complex molecules [1]. Its structural identity to the proven bioavailability-enhancing motif in pipacycline provides a rational basis for constructing novel conjugates—such as antibiotic hybrids or kinase inhibitor prodrugs—that require improved solubility or altered biodistribution via the hydroxyethylpiperazine handle [2].

Physicochemical Property Benchmarking for Analogue Series

With a well-defined XLogP3 of -1.3 and 6 HBA, the target compound can serve as a calibrated reference point for benchmarking the lipophilicity and hydrogen bonding capacity of newly synthesized analogs. This is directly supported by the head-to-head logP comparison with the des-hydroxyethyl analog (XLogP3 = -1.1), demonstrating that the hydroxyl group predictably shifts logP by -0.2 units [1].

Antiviral and Antibacterial Probe Development

Although direct potency data for the target compound is limited, the documented IC50 of 50 µM for the ethyl analog against WNV protease establishes the scaffold's antiviral potential [1]. Coupled with the established antibacterial role of the identical substituent in pipacycline [2], the target compound is a logical procurement choice for research groups designing focused libraries for antiviral or antibacterial screening.

Quote Request

Request a Quote for N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.